
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is a heterocyclic compound with the molecular formula C₄H₁₀N₄. It belongs to the class of tetrazines, which are characterized by a six-membered ring containing four nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can lead to the formation of the tetrazine ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and multicomponent one-pot reactions are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine dioxides, while reduction can produce tetrahydrotetrazines .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- involves its ability to participate in various chemical reactions due to the presence of multiple nitrogen atoms in its ring structure. These nitrogen atoms can act as nucleophiles or electrophiles, facilitating a range of reactions. The compound’s reactivity is influenced by the electronic properties of the substituents on the ring .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5-Tetrazine: Another tetrazine isomer with different nitrogen atom positions.
1,2,4,5-Tetrazine: Known for its stability and use in energetic materials.
Triazines: Compounds with three nitrogen atoms in a six-membered ring, used in various applications.
Uniqueness
1,2,3,4-Tetrazine,1,4,5,6-tetrahydro-1,4-dimethyl- is unique due to its specific nitrogen arrangement, which imparts distinct reactivity and stability compared to other tetrazines and triazines. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and materials science .
Propiedades
Número CAS |
39247-66-0 |
|---|---|
Fórmula molecular |
C4H10N4 |
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3-dihydrotetrazine |
InChI |
InChI=1S/C4H10N4/c1-7-3-4-8(2)6-5-7/h3-6H,1-2H3 |
Clave InChI |
NPXHARALGKPIPZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN(NN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
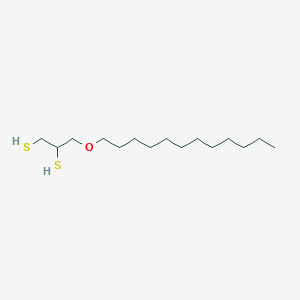
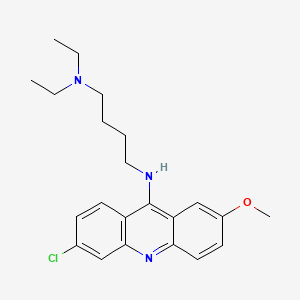
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
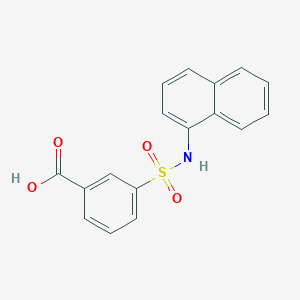
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
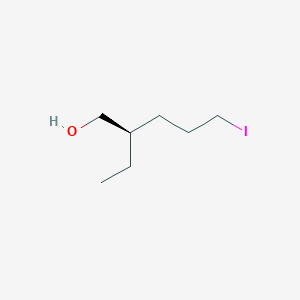

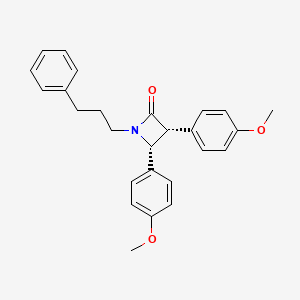
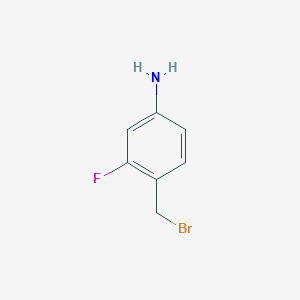
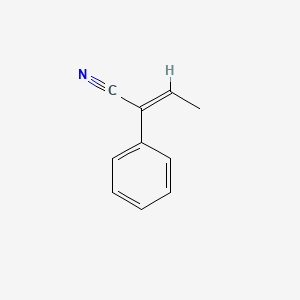
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
